molecular formula C20H15Cl2NO3S B3037361 4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene CAS No. 477869-61-7

4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene

Cat. No.: B3037361
CAS No.: 477869-61-7
M. Wt: 420.3 g/mol
InChI Key: HWVBICWEDVKKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene is a useful research compound. Its molecular formula is C20H15Cl2NO3S and its molecular weight is 420.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transparent Aromatic Polyimides

  • Application : Synthesis of transparent polyimides (PIs) with high refractive indices and small birefringences, and good thermomechanical stabilities.
  • Details : The study involved the thermal polycondensation of benzidines with dianhydrides, leading to the production of transparent, colorless PIs with high optical transmittance and low birefringence, useful for optical applications.
  • Reference : Tapaswi et al., 2015.

Metabolism in Soil and Plants

  • Application : Understanding the metabolism of bifenox, a related compound, in soil and plants.
  • Details : The study focused on the half-life and metabolites of bifenox, providing insights into its environmental impact and interaction with plant tissues.
  • Reference : Leather & Foy, 1977.

Oxidation with Chlorine Dioxide

  • Application : Oxidation of polyfunctional sulfides to sulfoxides.
  • Details : This research explored the oxidation of various sulfides, including compounds structurally related to 4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene, using chlorine dioxide. It highlights the chemoselectivity of the process.
  • Reference : Loginova et al., 2011.

Host-Guest Interaction with Cyclodextrin Molecules

  • Application : Studying the electrochemical behavior of bifenox in the presence of cyclodextrin molecules.
  • Details : This research provided insights into the complex formation of bifenox with cyclodextrins and its electrochemical reduction, which is relevant for understanding interactions in molecular systems.
  • Reference : Hromadová et al., 2009.

Vicarious Nucleophilic Substitution

  • Application : Understanding the reactivity of nitroheteroarenes in vicarious nucleophilic substitution reactions.
  • Details : The study focused on the relative rate constants of these reactions, providing insights into the electrophilic reactivities of compounds like this compound.
  • Reference : Seeliger et al., 2008.

Properties

IUPAC Name

4-[(2,5-dichlorophenoxy)methyl]-1-(4-methylphenyl)sulfanyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO3S/c1-13-2-6-16(7-3-13)27-20-9-4-14(10-18(20)23(24)25)12-26-19-11-15(21)5-8-17(19)22/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVBICWEDVKKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601151721
Record name 4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)thio]-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477869-61-7
Record name 4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)thio]-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477869-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)thio]-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene
Reactant of Route 4
Reactant of Route 4
4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene
Reactant of Route 5
Reactant of Route 5
4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene
Reactant of Route 6
Reactant of Route 6
4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.